molecular formula C7H7N3O B7904579 3,4-dihydro-1H-pyrido[3,4-b]pyrazin-2-one

3,4-dihydro-1H-pyrido[3,4-b]pyrazin-2-one

Cat. No. B7904579
M. Wt: 149.15 g/mol
InChI Key: ITAXKXSOVXIGCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dihydro-1H-pyrido[3,4-b]pyrazin-2-one is a useful research compound. Its molecular formula is C7H7N3O and its molecular weight is 149.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4-dihydro-1H-pyrido[3,4-b]pyrazin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-dihydro-1H-pyrido[3,4-b]pyrazin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Imine-Enamine Tautomerism : Seki et al. (1997) studied the effect of temperature and side chain on the imine-enamine tautomerism in the quinoxalinone and pyridopyrazinone systems. They found that derivatives of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one show little temperature effect on this tautomerism (Seki, Iwanami, Kuwatani, & Iyoda, 1997).

  • Electrochemical Reduction : Armand, Chekir, and Pinson (1978) explored the electrochemical reduction of pyrido[2,3-b]pyrazines, leading to various dihydro derivatives. These derivatives can undergo further reactions, including isomerization and additional reduction steps (Armand, Chekir, & Pinson, 1978).

  • Intramolecular Hydrogen Bonding : Seki and Iwanami (1994) synthesized phenacyl derivatives of 1H-pyrido[3,4-b]pyrazin-2-ones and 4H- pyrido[3,4-b]pyrazin-3-ones. They found that these compounds have stable hydrogen-bonded structures, which are facilitated by chelation between side chain carbonyl and the ring nitrogen atom (Seki & Iwanami, 1994).

  • Regioselective Synthesis and Kinetic Study : Abasolo et al. (1990) reported on the regioselective synthesis of pyrido[2,3-b]- and [3,4-b]pyrazine derivatives using the Hinsberg reaction. They conducted kinetic studies in different conditions to improve yields and achieve regioselectivity (Abasolo, Bianchi, Atlasovich, Gaozza, & Fernández, 1990).

  • Antimitotic and Anticancer Agents : Temple and Rener (1990) synthesized ethyl benzopyrazin-7-ylcarbamates and ethyl pyrido[3,4-b]pyrazin-7-ylcarbamates as potential antimitotic agents with antitumor activity. Their study was aimed at finding compounds with greater selectivity in cancer treatment (Temple & Rener, 1990).

properties

IUPAC Name

3,4-dihydro-1H-pyrido[3,4-b]pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c11-7-4-9-6-3-8-2-1-5(6)10-7/h1-3,9H,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAXKXSOVXIGCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(N1)C=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydropyrido[3,4-b]pyrazin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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